Phenprobamate (3-phenylpropyl carbamate) is a centrally acting skeletal muscle relaxant and anxiolytic compound utilized primarily as an active pharmaceutical ingredient (API) and analytical reference standard. Characterized by a melting point of 101–104 °C and an elimination half-life of 5–8 hours, this single-carbamate derivative exhibits high lipophilicity, rendering it soluble in ethanol, chloroform, and propylene glycol, while remaining practically insoluble in water. For industrial and scientific buyers, phenprobamate serves as a critical structural baseline for carbamate-class pharmacology and analytical screening, offering a distinct metabolic and regulatory profile compared to aliphatic dicarbamates .
Substituting phenprobamate with common in-class alternatives like carisoprodol or meprobamate introduces severe regulatory and physicochemical deviations. Carisoprodol is a prodrug that metabolizes directly into meprobamate, a Schedule IV controlled substance with high abuse liability and stringent procurement, storage, and handling requirements. In contrast, phenprobamate undergoes oxidative biotransformation to benzoic acid and is excreted as hippuric acid, entirely bypassing the meprobamate metabolic pathway. Furthermore, the thermal and solubility profiles differ significantly; carisoprodol's lower melting point (92–95 °C) alters solid-state processability, while meprobamate's aliphatic structure changes solvent compatibility. Therefore, for assays or formulations requiring a non-meprobamate-generating carbamate with higher thermal stability, substitution is not viable [1].
Phenprobamate is metabolized via oxidative degradation to benzoic acid and excreted as hippuric acid, whereas carisoprodol is metabolized directly into meprobamate, a strictly controlled substance. This metabolic divergence means phenprobamate avoids the controlled-substance regulatory burden associated with meprobamate generation[1].
| Evidence Dimension | Metabolite Generation and Regulatory Status |
| Target Compound Data | Phenprobamate: Metabolizes to benzoic/hippuric acid (Non-controlled in many major jurisdictions) |
| Comparator Or Baseline | Carisoprodol: Metabolizes to meprobamate (Schedule IV controlled substance) |
| Quantified Difference | Eliminates meprobamate-related compliance and handling restrictions |
| Conditions | In vivo metabolism and standard regulatory classification |
Allows facilities to procure and utilize a carbamate muscle relaxant standard without triggering the stringent security and auditing requirements of Schedule IV substances.
Thermal characterization shows that phenprobamate possesses a melting point of 101–104 °C, which is notably higher than that of carisoprodol (92–95 °C). This roughly 10 °C difference provides a wider thermal margin during high-shear granulation and other heat-generating manufacturing processes [1].
| Evidence Dimension | Melting Point |
| Target Compound Data | Phenprobamate: 101–104 °C |
| Comparator Or Baseline | Carisoprodol: 92–95 °C |
| Quantified Difference | +6 to +12 °C higher thermal threshold before phase transition |
| Conditions | Standard atmospheric pressure thermal analysis |
Prevents premature melting and agglomeration during high-temperature milling or hot-melt extrusion, ensuring better batch-to-batch reproducibility.
Unlike aliphatic dicarbamates such as meprobamate, phenprobamate incorporates a phenylpropyl group that significantly enhances its lipophilicity. This structural feature allows phenprobamate to be highly soluble in non-polar and moderately polar solvents like chloroform and propylene glycol, whereas water solubility remains negligible [1].
| Evidence Dimension | Structural Lipophilicity and Solubility |
| Target Compound Data | Phenprobamate: Single carbamate with lipophilic phenyl ring (Soluble in chloroform/propylene glycol) |
| Comparator Or Baseline | Meprobamate: Aliphatic dicarbamate (Lacks aromatic ring) |
| Quantified Difference | Enhanced compatibility with lipophilic excipients and non-aqueous extraction solvents |
| Conditions | Standard laboratory solvent solubility assays at room temperature |
Enables higher loading capacities in lipid-based drug delivery systems and facilitates cleaner liquid-liquid extractions in toxicological screening.
Due to its distinct metabolic pathway that does not yield meprobamate, phenprobamate is an ideal reference standard for forensic and toxicological assays requiring a carbamate baseline without the regulatory overhead of Schedule IV handling [1].
The 101–104 °C melting point makes phenprobamate superior to carisoprodol for solid-state formulations that involve high-friction or high-temperature processing steps, minimizing the risk of premature phase transitions[2].
Its enhanced lipophilicity, driven by the phenylpropyl group, makes phenprobamate the preferred carbamate for testing solubility and release kinetics in propylene glycol and lipid-matrix drug delivery systems[3].